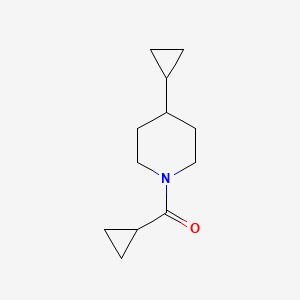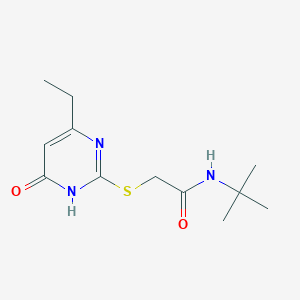![molecular formula C10H14ClNO B2410689 [3-(Azetidin-3-yl)phenyl]methanol;hydrochlorid CAS No. 2503207-88-1](/img/structure/B2410689.png)
[3-(Azetidin-3-yl)phenyl]methanol;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride: is a chemical compound with the molecular formula C10H13NO·HCl. It is a hydrochloride salt form of [3-(Azetidin-3-yl)phenyl]methanol, which is characterized by the presence of an azetidine ring attached to a phenyl group with a methanol substituent. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Wissenschaftliche Forschungsanwendungen
[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Introduction of the Methanol Group: The methanol group is added through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and catalysts such as palladium on carbon are commonly employed.
Major Products Formed
Oxidation: Formation of [3-(Azetidin-3-yl)phenyl]methanone.
Reduction: Formation of [3-(Azetidin-3-yl)phenyl]methanol derivatives.
Substitution: Formation of substituted [3-(Azetidin-3-yl)phenyl]methanol compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Pyrrolidin-3-yl)phenyl]methanol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
[3-(Piperidin-3-yl)phenyl]methanol: Contains a piperidine ring, offering different chemical properties and reactivity.
[3-(Morpholin-3-yl)phenyl]methanol: Features a morpholine ring, which can influence its biological activity
Uniqueness
- The presence of the azetidine ring in [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- Its specific combination of functional groups makes it a versatile compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
[3-(azetidin-3-yl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-8-2-1-3-9(4-8)10-5-11-6-10;/h1-4,10-12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJBSLIRFZKFPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=C2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)


![2-[3-(4,5-Dichloroimidazol-1-yl)propyl]isoindole-1,3-dione](/img/structure/B2410612.png)




![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2410624.png)

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2410629.png)
